Home > Products > Screening Compounds P110639 > 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride - 874882-93-6

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

Catalog Number: EVT-254046
CAS Number: 874882-93-6
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent and highly selective D4 dopamine receptor antagonist, with Ki values of > 1700, 770 and 3.5 nM at cloned human D2, D3 and D4 receptors.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , ] It has been widely used in research to investigate the role of CB1 receptors in various physiological and pathological processes, including pain, obesity, and neuroprotection. [, , , , ] This compound has demonstrated efficacy in reducing food intake and body weight in rodent models of obesity. [] Additionally, it has shown neuroprotective effects in models of cerebral ischemia. []

Relevance: SR141716A belongs to the biarylpyrazole class of cannabinoid receptor antagonists, similar to the target compound "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride", which falls under the biarylisoxazole class. Both compounds feature a central heterocyclic core (pyrazole for SR141716A and isoxazole for the target compound) substituted with two aryl groups and a carboxamide or similar nitrogen-containing substituent. The presence of chlorine substituents on the aryl rings is another common structural feature. These shared structural features suggest that SR141716A and the target compound might have overlapping pharmacological profiles, particularly with respect to their interactions with cannabinoid receptors. [, ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A specifically designed to lack hydrogen bonding potential at the C3 substituent. [] It acts as a neutral antagonist at the CB1 receptor, unlike SR141716A, which exhibits inverse agonism. []

Relevance: This compound highlights the importance of the C3 substituent in determining the intrinsic activity of biarylpyrazole CB1 receptor ligands. Comparing VCHSR with SR141716A and the target compound “5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride” emphasizes how subtle structural modifications within this class of compounds can drastically alter their pharmacological properties. []

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN55212-2)

Compound Description: WIN55212-2 is a potent cannabinoid agonist that acts primarily at the CB1 receptor. [, , , , , ] It is frequently used in research to investigate the effects of CB1 receptor activation. WIN55212-2 has demonstrated various effects in vivo, including hypothermia, hypoactivity, and antinociception. [, ]

Relevance: WIN55212-2 serves as a prototypical aminoalkylindole cannabinoid agonist, representing a chemically distinct class from the biarylisoxazole target compound, "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride", and the biarylpyrazole antagonist SR141716A. Despite their structural differences, all three compounds interact with the CB1 receptor, highlighting the receptor's ability to accommodate a diverse range of ligands. [, ]

4-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]perhydro-2α,6β-dihydroxynaphthalene (CP55244)

Compound Description: CP55244 is a potent cannabinoid agonist with high affinity for the CB1 receptor. [] This compound represents the classical cannabinoid class, typified by its bicyclic structure.

Relevance: CP55244 showcases the structural diversity of cannabinoid agonists, highlighting the ability of the CB1 receptor to bind to ligands with distinct structural scaffolds. Comparing CP55244 to "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride" reinforces the idea that different chemical classes can target the same receptor, highlighting the importance of exploring various chemical scaffolds for drug development. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist of the CB1 receptor. [] It binds to a site distinct from the orthosteric binding site where traditional agonists and antagonists bind. PSNCBAM-1 exhibits noncompetitive antagonism and can modulate the effects of orthosteric ligands. []

Relevance: PSNCBAM-1 exemplifies a novel approach to targeting the CB1 receptor. Unlike the target compound "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride", which likely binds to the orthosteric site, PSNCBAM-1 demonstrates the existence of allosteric binding sites on the CB1 receptor. Exploring allosteric modulators could offer unique therapeutic advantages over orthosteric ligands, opening new avenues for drug discovery in the cannabinoid field. []

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a CB1 receptor antagonist/inverse agonist. [, ] It binds to the orthosteric binding site and blocks the effects of CB1 receptor agonists. AM251 has been shown to increase neuronal activity in the cerebellum. []

Relevance: AM251 represents another example of a biarylpyrazole CB1 receptor antagonist, sharing structural similarities with SR141716A and the target compound, "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride". This compound highlights the versatility of the biarylpyrazole scaffold for developing both antagonists and inverse agonists. The different pharmacological profiles of AM251 and SR141716A underscore the importance of subtle structural changes in influencing ligand efficacy at the CB1 receptor. [, ]

Source and Classification

This compound is classified as an isoxazole derivative, specifically a substituted piperidine with a chlorophenyl group. Its chemical structure can be denoted by the following molecular formula: C23H25ClN2O, with a molecular weight of approximately 380.91 g/mol . The compound is often referred to in literature by its hydrochloride form, which enhances its solubility and stability for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride typically involves multiple steps, integrating various organic synthesis techniques. The general synthetic route includes:

  1. Formation of the Isoxazole Ring: The initial step involves the reaction between appropriate aldehydes and hydrazines to form the isoxazole ring structure.
  2. Piperidine Substitution: A piperidine derivative is then introduced to the isoxazole framework through nucleophilic substitution reactions.
  3. Chlorination: The introduction of the chlorophenyl group can be achieved via electrophilic aromatic substitution methods, where chlorobenzene reacts with the piperidine intermediate.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride form is obtained by treating the base form of the compound with hydrochloric acid, enhancing solubility for pharmaceutical formulations .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride features an isoxazole ring fused with a piperidine moiety and a chlorophenyl substituent. The stereochemistry around the piperidine nitrogen atom can influence biological activity, making it crucial for drug design.

Key structural data includes:

  • Molecular Formula: C23H25ClN2O
  • Molecular Weight: 380.91 g/mol
  • CAS Number: 156337-32-5
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range conducive to pharmaceutical use .
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride can be explored through several key reactions:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitutions at the piperidine nitrogen, allowing for further modifications and derivatizations.
  2. Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, which may facilitate further functionalization.
  3. Acid–Base Reactions: As a hydrochloride salt, it readily dissociates in solution, making it useful in various acid-base reactions relevant to biological assays .
Mechanism of Action

Process and Data

The primary mechanism of action for 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride involves its selective antagonism at dopamine D4 receptors. This receptor subtype is implicated in several neuropsychiatric conditions:

  1. Dopamine D4 Receptor Antagonism: By binding to D4 receptors without activating them, this compound blocks dopamine signaling pathways that may contribute to psychotic symptoms.
  2. Selectivity: It exhibits high selectivity over other dopamine receptor subtypes (D2 and D3), which is crucial for minimizing side effects associated with broader dopamine receptor antagonists .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride include:

  • Appearance: Typically appears as a white or off-white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary based on pH levels.
  • Stability: Stable under standard laboratory conditions but may require protection from light and moisture for long-term storage.

Chemical properties include:

  • pKa Value: Relevant for understanding its ionization state at physiological pH.
  • Reactivity Profile: Reacts under specific conditions typical for amines and aromatic compounds .
Applications

Scientific Uses

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride has significant applications in scientific research:

  1. Psychopharmacology Studies: Used extensively in studies investigating dopamine receptor functions and their implications in mental health disorders.
  2. Drug Development: Serves as a lead compound for developing new antipsychotic medications targeting D4 receptors specifically.
  3. Biochemical Research: Employed in assays to explore receptor-ligand interactions and the pharmacodynamics of dopamine-related therapies .
Introduction to Dopamine D4 Receptor Pharmacology

Historical Context of Dopamine Receptor Subtype Discovery

The dopamine receptor family was historically categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes based on their ability to stimulate or inhibit adenylate cyclase activity, respectively. The D4 receptor (D4R) was the last among the D2-like subfamily to be cloned in the early 1990s, identified through homology screening with the D2 receptor sequence [7] [9]. This discovery was propelled by the observation that the atypical antipsychotic clozapine exhibited a uniquely high affinity for D4R (Ki ≈ 9 nM) compared to D2R (Ki ≈ 180 nM), suggesting it might mediate clozapine’s therapeutic benefits without extrapyramidal side effects [2] [9]. Initial radioligand binding studies confirmed D4R’s distinct neuroanatomical distribution, with high expression in the prefrontal cortex (PFC), amygdala, and hippocampus—brain regions critically involved in cognition and emotion [7] [8]. However, clinical trials of early selective D4 antagonists (e.g., L-745,870) failed to demonstrate antipsychotic efficacy in schizophrenia, shifting research focus toward their roles in other neuropsychiatric conditions [2] [7].

Role of D4 Receptors in Neuropsychiatric Disorders

D4 receptors modulate key neural circuits implicated in impulse control, attention, and stress response. Genetic studies reveal that the human DRD4 gene exhibits a highly polymorphic 48-bp variable number tandem repeat (VNTR) in exon 3, encoding variants with 2–11 repeats in the third intracellular loop. The 7-repeat allele (7R) produces a receptor with blunted intracellular signaling compared to the predominant 4-repeat (4R) form [3] [7]. Meta-analyses consistently associate the 7R allele with:

  • Attention-Deficit Hyperactivity Disorder (ADHD): The 7R allele is linked to reduced prefrontal cortical activation during attention tasks and a 1.5–2-fold increased ADHD risk [3] [7].
  • Impulse-Control Disorders: Including pathological gambling, substance use disorders (e.g., opioid, nicotine, alcohol dependence), and compulsive behaviors induced by dopamine-replacement therapies in Parkinson’s disease [3] [7].
  • Stress Response Dysregulation: Carriers of 7R exhibit altered cortisol reactivity and increased vulnerability to trauma-induced symptoms, though some studies paradoxically suggest resilience under adverse childhood environments [3].

Electrophysiological studies demonstrate that D4R activation exerts divergent effects on prefrontal pyramidal neurons versus fast-spiking interneurons. In pyramidal neurons, D4R activation decreases spontaneous action potential frequency and glutamatergic output, whereas in parvalbumin-positive GABAergic interneurons, it induces a biphasic increase followed by decreased firing [8]. This imbalance may underlie cortical hyperexcitability observed in ADHD and schizophrenia models [2] [8].

Table 1: Neuropsychiatric Associations of DRD4 Polymorphisms

PolymorphismFunctional ImpactAssociated Disorders/Traits
7-repeat (7R)Reduced dopamine sensitivityADHD, substance dependence, pathological gambling
4-repeat (4R)Normal receptor functionProtective against impulsivity disorders
2-repeat (2R)Enhanced receptor signalingLower anger traits, higher forgiveness

Significance of Selective D4 Antagonists in Neuropharmacological Research

The development of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride (L-741,742; CAS 874882-93-6) represented a breakthrough in D4R research due to its unprecedented selectivity. Radioligand binding assays determined its affinity (Ki) at human receptors as:

  • D4: 4.3 nM
  • D2: 2,300 nM
  • D3: 2,600 nMThis >500-fold selectivity over D2/D3 enabled precise dissection of D4R-specific functions [5] [6] [10]. Key mechanistic insights gained using L-741,742 include:

Table 2: Binding Affinity Profile of L-741,742

Receptor SubtypeKi (nM)Selectivity vs. D4
Dopamine D44.31-fold
Dopamine D22,300535-fold lower
Dopamine D32,600605-fold lower
Serotonin 5-HT2A>10,000>2,300-fold lower
  • Stress-Induced Cognitive Deficits: In non-human primates, the selective D4 antagonist PNU-101387G (structurally related to L-741,742) prevented working memory impairments induced by the anxiogenic drug FG7142. This implicated D4R in stress-related PFC dysfunction [4] [9].
  • Frontal Cortico-Striatal Circuit Modulation: L-741,742 blocks dopamine-mediated inhibition of glutamate release from PFC terminals in the striatum, confirming D4R’s role in regulating excitatory neurotransmission [2] [6].
  • Contrast with Atypical Antipsychotics: Unlike clozapine (which binds D4, muscarinic, and adrenergic receptors), L-741,742 lacks affinity for non-dopaminergic targets. This purity established that D4R blockade alone is insufficient for antipsychotic efficacy but may improve cognitive aspects of schizophrenia [6] [7].

Structurally, L-741,742 integrates a 3,5-disubstituted isoxazole core critical for D4 affinity. The 4-methyl-5-(4-chlorophenyl)isoxazole moiety optimizes hydrophobic interactions with transmembrane helices, while the 1-(2-phenylethyl)piperidine group mimics endogenous dopamine’s ethylamine motif but extends into a secondary lipophilic pocket [6] [10]. This design became a template for later D4-selective ligands like L-745,870 and sonepiprazole.

Table 3: Key D4-Selective Antagonists in Research

CompoundChemical StructureD4 Ki (nM)Clinical Research Phase
L-741,7423-(1-(2-Phenylethyl)piperidin-4-yl)isoxazole4.3Preclinical
L-745,8703-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)pyridine0.5Phase II (schizophrenia)
PNU-101387GBenzamide derivative10Preclinical
NemonaprideBenzamide with fluorinated tail0.2Approved (Japan; gastritis)

Properties

CAS Number

874882-93-6

Product Name

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

IUPAC Name

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride

Molecular Formula

C23H26Cl2N2O

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H

InChI Key

HZRPUQURUAXOHB-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Synonyms

5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
CMPEPI-3
L 741,742
L 741742
L-741,742
L-741742

Canonical SMILES

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.